molecular formula C21H21N5O3 B2392354 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 2034233-73-1

2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

货号: B2392354
CAS 编号: 2034233-73-1
分子量: 391.431
InChI 键: PZDQTPLROLSCQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione features a central isoindoline-1,3-dione scaffold linked via an oxoethyl group to a piperazine ring substituted with a 6-cyclopropylpyridazinyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with derivatives targeting enzymes or receptors, such as cholinesterases or neurotransmitter transporters .

属性

IUPAC Name

2-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c27-19(13-26-20(28)15-3-1-2-4-16(15)21(26)29)25-11-9-24(10-12-25)18-8-7-17(22-23-18)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQTPLROLSCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, synthesis, and pharmacokinetic profiles.

The molecular formula of this compound is C21H21N5O3C_{21}H_{21}N_{5}O_{3} with a molecular weight of approximately 391.5 g/mol . The compound features several functional groups known to interact with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.5 g/mol
CAS Number2034427-07-9

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer activity . It was tested against a variety of human tumor cell lines as part of the National Cancer Institute's (NCI) Developmental Therapeutics Program. The results indicated that the compound exhibited potent cytotoxic effects across multiple cancer types.

  • Cell Line Sensitivity : The compound demonstrated the most potent activity against:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Melanoma (MDA-MB-435)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    • Breast cancer (MDA-MB-468)
  • Inhibition Metrics : The average growth inhibition values were calculated as follows:
    • GI50 : 15.72 μM
    • TGI : 50.68 μM

These values indicate a promising profile for further development as an anticancer agent.

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, its structural components suggest interactions with various cellular pathways involved in tumor growth and apoptosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and subsequent coupling with piperazine and isoindoline derivatives. Each step requires optimization to ensure high yields and purity.

Synthetic Route Overview

  • Formation of Pyridazine Ring : Cyclization reactions starting from suitable precursors.
  • Piperazine Introduction : Nucleophilic substitution reactions.
  • Isoindoline Coupling : Final coupling under controlled conditions.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Preliminary evaluations suggest favorable drug-like properties, which are essential for its potential as a therapeutic agent.

Drug-Like Properties Evaluation

Using tools like SwissADME, the compound has shown satisfactory parameters indicative of good bioavailability and metabolic stability.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds featuring isoindoline and pyridazine moieties:

  • Isoindoline Derivatives : These compounds have been associated with notable antimicrobial and anticancer activities.
  • Pyridazine-Based Agents : Known for their neuroprotective effects and modulation of neurotransmitter systems.

相似化合物的比较

Structural Modifications and Substituent Effects

The isoindoline-1,3-dione core is a common pharmacophore in medicinal chemistry. Key structural variations among analogs include:

Compound Name/ID Substituent on Isoindoline-1,3-dione Notable Features Reference
Target Compound 6-Cyclopropylpyridazin-3-yl (piperazine-linked) Cyclopropyl enhances metabolic stability; pyridazine may improve π-π stacking -
Compound 4 () 4-Chlorophenyl acryloyl Electron-withdrawing Cl group may increase electrophilicity
IDT785 () Biotin-PEG5000-SVA Biotin tag enables targeting for diagnostic/therapeutic applications
Compound 4g () Fluorine, piperidyl Fluorine improves metabolic resistance; piperidyl enhances solubility
Combi-Blocks JV-1669 () 2-Hydroxyethylpiperazine Hydroxyethyl group increases hydrophilicity and potential blood-brain barrier penetration

Key Observations :

  • Electron-Deficient Moieties : The pyridazinyl group in the target compound contrasts with phenyl or chlorophenyl groups in analogs. This difference likely alters binding affinity in enzyme inhibition (e.g., cholinesterases) due to varied electronic interactions .
  • Solubility and Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to halogenated or methoxylated analogs, as seen in compounds . The hydroxyethyl group in JV-1669 () enhances water solubility, whereas the biotin tag in IDT785 () prioritizes targeted delivery .

Analytical Characterization

  • Spectroscopy :
    • 1H/13C NMR : The target compound’s pyridazinyl protons would resonate downfield (δ 7.5–9.0 ppm) compared to phenyl protons in analogs (δ 6.5–8.0 ppm) .
    • Mass Spectrometry : Expected [M+H]+ for the target compound (~450–500 Da) aligns with analogs like Compound 4g (557.2 Da) .

常见问题

Basic: What synthetic pathways are commonly employed for synthesizing 2-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione, and how is structural characterization performed?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving isoindoline-1,3-dione precursors and functionalized piperazine derivatives. For example, the piperazine ring may be introduced through alkylation or acylation reactions under reflux conditions using polar aprotic solvents like DMF or DMSO . Post-synthesis, structural validation is achieved through:

  • Single-crystal X-ray diffraction to confirm bond angles and stereochemistry .
  • NMR spectroscopy (1H/13C) to verify proton environments and carbon frameworks.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Basic: How are biological screening assays designed to evaluate the antimicrobial potential of this compound?

Answer:
Standard protocols involve:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), using broth microdilution methods .
  • Time-kill kinetics studies to assess concentration-dependent efficacy .
  • Cytotoxicity profiling on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

Answer:
DoE methodologies reduce trial-and-error approaches by:

  • Factor screening (e.g., temperature, solvent polarity, catalyst loading) to identify critical variables .
  • Response surface modeling (e.g., Central Composite Design) to maximize yield and purity .
  • Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters .

Advanced: What mechanistic approaches are used to study its biological activity at the molecular level?

Answer:
Advanced techniques include:

  • Molecular docking to simulate interactions with target proteins (e.g., bacterial DNA gyrase or fungal CYP51) .
  • Isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Transcriptomic profiling (RNA-seq) to identify gene expression changes in treated microbial strains .

Advanced: How can computational modeling predict the compound’s reactivity and stability under varying conditions?

Answer:

  • Reactivity: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Stability: Molecular dynamics (MD) simulations assess degradation pathways under thermal or pH stress .
  • Solubility: COSMO-RS models estimate solubility in different solvents for formulation studies .

Advanced: How should researchers address contradictory data in antimicrobial activity studies (e.g., variable MIC values across studies)?

Answer:

  • Standardize assay conditions (e.g., inoculum size, growth media) to minimize variability .
  • Validate results using orthogonal methods (e.g., agar diffusion vs. microdilution) .
  • Explore structural analogs to isolate critical functional groups (e.g., cyclopropyl vs. methyl substituents) .

Advanced: What methodologies assess the compound’s stability under thermal and photolytic conditions?

Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures and phase transitions .
  • Forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) monitored via HPLC to identify degradation products .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

Answer:

  • Scaffold diversification: Modify the isoindoline-dione core (e.g., halogenation) to enhance target binding .
  • Piperazine substitution: Compare cyclopropyl, pyridinyl, or fluorinated groups to optimize pharmacokinetics .
  • Proteolysis-targeting chimera (PROTAC) designs to leverage isoindoline-dione as a warhead for protein degradation .

Advanced: What analytical techniques validate the compound’s purity and identity in complex matrices?

Answer:

  • UPLC-MS/MS for trace impurity detection (limit of quantification ≤ 0.1%) .
  • X-ray photoelectron spectroscopy (XPS) to verify elemental composition .
  • Chiral HPLC to resolve enantiomers if asymmetric centers are present .

Advanced: How can cross-disciplinary approaches enhance its application in drug discovery?

Answer:

  • Chemical biology: Use click chemistry (e.g., CuAAC) to conjugate fluorescent tags for cellular tracking .
  • Systems pharmacology: Integrate omics data (proteomics, metabolomics) to map multi-target effects .
  • Microfluidics: Develop lab-on-a-chip platforms for high-throughput toxicity screening .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。